molecular formula C8H12O2 B1588372 5,10-dioxatricyclo[7.1.0.04,6]decane CAS No. 27035-39-8

5,10-dioxatricyclo[7.1.0.04,6]decane

Cat. No.: B1588372
CAS No.: 27035-39-8
M. Wt: 140.18 g/mol
InChI Key: USGYMDAUQBQWFU-XUTVFYLZSA-N
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Description

5,10-dioxatricyclo[7.1.0.04,6]decane is an organic compound with the molecular formula C8H12O2. It is a cyclic ether with two epoxide groups, making it a diepoxide. This compound is known for its unique chemical structure and reactivity, which makes it valuable in various scientific and industrial applications .

Scientific Research Applications

5,10-dioxatricyclo[7.1.0.04,6]decane has several applications in scientific research:

Safety and Hazards

1,2:5,6-Diepoxycyclooctane is suspected of causing cancer and genetic defects . It’s recommended to use personal protective equipment as required and to avoid breathing dust .

Preparation Methods

5,10-dioxatricyclo[7.1.0.04,6]decane can be synthesized through several methods. One common synthetic route involves the epoxidation of cyclooctene using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs at room temperature and yields the diepoxide as the primary product . Industrial production methods may involve similar epoxidation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

5,10-dioxatricyclo[7.1.0.04,6]decane undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5,10-dioxatricyclo[7.1.0.04,6]decane can be compared with other diepoxides such as 1,2:3,4-diepoxybutane and 1,2:7,8-diepoxyoctane. While all these compounds contain two epoxide groups, their chemical properties and reactivity can differ due to variations in ring size and substituents. This compound is unique due to its eight-membered ring structure, which imparts distinct steric and electronic characteristics .

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, polymer chemistry, and potential pharmaceutical applications.

Properties

IUPAC Name

5,10-dioxatricyclo[7.1.0.04,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGYMDAUQBQWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CCC3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID801031345
Record name 1,2:5,6-Diepoxycyclooctane
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Molecular Weight

140.18 g/mol
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CAS No.

286-75-9, 27035-39-8, 29077-85-8
Record name 5,10-Dioxatricyclo[7.1.0.04,6]decane
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Record name 1,2,5,6-Diepoxycyclooctane
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Record name 2,7-Dioxatricyclo(4.4.0.03,8)decane
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Record name Cyclooctane, 1,2-5,6-diepoxy-,
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Record name 5,6]decane
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Record name 5,10-dioxatricyclo[7.1.0.04,6]decane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,2:5,6-diepoxycyclooctane influence its DNA cross-linking ability compared to other diepoxides?

A: 1,2:5,6-Diepoxycyclooctane, a rigid molecule, exhibits poor DNA cross-linking ability compared to its more flexible counterpart, 1,2,5,6-diepoxyhexane. Research suggests that molecular flexibility plays a crucial role in the ability of diepoxides to cross-link DNA. While both 1,2,5,6-diepoxyhexane and 1,2,7,8-diepoxyoctane effectively cross-link the 5'-GNC DNA sequence, 1,2:5,6-diepoxycyclooctane demonstrates weak cross-linking across all examined DNA sequences. This difference in activity highlights the importance of structural flexibility for diepoxide interaction with DNA and potential carcinogenic activity.

Q2: Can 1,2:5,6-diepoxycyclooctane be used in polymer synthesis, and if so, what advantages does it offer?

A: Yes, 1,2:5,6-diepoxycyclooctane functions effectively as a crosslinking agent in polymer synthesis. For instance, it is utilized to crosslink amine-functionalized diamond particles, enhancing their stability for applications like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). Additionally, it plays a role in creating cross-linked urethane-imide copolymers, potentially influencing the material's mechanical properties and heat resistance.

Q3: Is there a correlation between the mutagenicity of 1,2,7,8-diepoxyoctane and its DNA adduct formation?

A: Research has investigated the potential link between the mutagenicity and DNA adduct formation of 1,2,7,8-diepoxyoctane. While the study doesn't provide a definitive answer, it suggests a potential connection between these two properties, warranting further investigation.

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